molecular formula C6H5N3O2 B13123653 Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione CAS No. 851431-68-0

Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione

Cat. No.: B13123653
CAS No.: 851431-68-0
M. Wt: 151.12 g/mol
InChI Key: BEIFADJVNVFHIP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and drug development. This compound features a fused ring system comprising an imidazole ring and a pyrazine ring, which imparts unique chemical and biological properties. Its versatility as a scaffold makes it a valuable target for various synthetic and medicinal chemistry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione typically involves multicomponent reactions, condensation reactions, and cyclization processes. One efficient method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This reaction uses an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, resulting in the formation of the imidazo[1,2-a]pyrazine scaffold .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of iodine as a catalyst offers a practical approach, providing good yields at room temperature. This method is advantageous due to its simplicity and the incorporation of almost all starting materials into the final product .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis and cancer progression . By inhibiting this pathway, the compound can induce apoptosis and inhibit cell proliferation in cancer cells.

Comparison with Similar Compounds

Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

851431-68-0

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

3-hydroxy-5H-imidazo[1,2-a]pyrazin-6-one

InChI

InChI=1S/C6H5N3O2/c10-5-3-9-4(1-8-5)7-2-6(9)11/h1-2,11H,3H2

InChI Key

BEIFADJVNVFHIP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=CC2=NC=C(N21)O

Origin of Product

United States

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